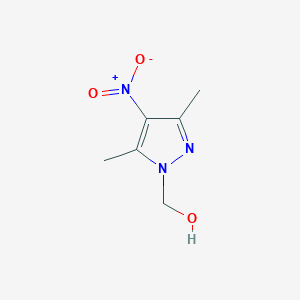
4-(2-((4-Amino-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-((4-Amino-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C13H18ClN5O2S and its molecular weight is 343.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gastroprotective Properties
Research on related compounds such as ebrotidine has revealed significant gastroprotective properties. These are attributed to the drug's ability to enhance the synthesis and secretion of protective gastric mucus, promoting ulcer healing and protecting gastric epithelial integrity. This suggests potential applications of related compounds in treating ulcer disease through mechanisms beyond traditional H2-receptor antagonism (Slomiany, Piotrowski, & Slomiany, 1997).
Environmental Persistence and Toxicity of Parabens
Studies on parabens, which share structural similarities with various benzenesulfonamide derivatives, have highlighted the environmental persistence and potential toxicity of these compounds in aquatic environments. This research underscores the need for evaluating the environmental impact of chemical compounds, including their fate, behavior, and potential endocrine-disrupting effects in water bodies (Haman, Dauchy, Rosin, & Munoz, 2015).
Biomarker Applications in Cancer and Tobacco Research
The measurement of carcinogen metabolites, such as those from tobacco, in human urine has become a practical approach for obtaining important information related to cancer research. This methodology could be potentially applicable to studying metabolites of related compounds, providing insights into exposure levels, carcinogen dose, and the effectiveness of interventions (Hecht, 2002).
Ethylene Perception and Plant Growth Regulation
Research on 1-methylcyclopropane (1-MCP), a compound affecting ethylene perception in plants, illustrates the broader significance of chemicals influencing hormonal pathways in agriculture. Such compounds can extend the shelf life of fruits and vegetables by inhibiting ethylene's effects, suggesting possible agricultural applications for related chemical compounds in enhancing food security and reducing post-harvest losses (Blankenship & Dole, 2003).
Propiedades
IUPAC Name |
4-[2-[(4-amino-6-methylpyrimidin-2-yl)amino]ethyl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S.ClH/c1-9-8-12(14)18-13(17-9)16-7-6-10-2-4-11(5-3-10)21(15,19)20;/h2-5,8H,6-7H2,1H3,(H2,15,19,20)(H3,14,16,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHRUHPXGEIFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC2=CC=C(C=C2)S(=O)(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(1H-pyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2614408.png)

![1-(Thiophen-2-yl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2614411.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2614412.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]butanamide](/img/structure/B2614418.png)

![N-1,3-benzodioxol-5-yl-2-{[7-(4-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2614420.png)


![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2614425.png)
